molecular formula C11H7F2NO2 B13428509 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile

Cat. No.: B13428509
M. Wt: 227.20 g/mol
InChI Key: RGKFSYDEMAFDQP-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile is a deuterated derivative of a cyclopropane-carbonitrile scaffold featuring a 2,2-difluorobenzodioxole substituent. This compound is structurally related to cystic fibrosis transmembrane conductance regulator (CFTR) correctors such as lumacaftor (VX-809) and tezacaftor (VX-661), which target the ΔF508-CFTR mutation in cystic fibrosis (CF) . Its parent structure, 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile (CAS 1083057-12-8), shares a core motif with clinically validated CFTR modulators, underscoring its relevance in medicinal chemistry .

Properties

Molecular Formula

C11H7F2NO2

Molecular Weight

227.20 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H7F2NO2/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5H,3-4H2/i3D2,4D2

InChI Key

RGKFSYDEMAFDQP-KHORGVISSA-N

Isomeric SMILES

[2H]C1(C(C1(C#N)C2=CC3=C(C=C2)OC(O3)(F)F)([2H])[2H])[2H]

Canonical SMILES

C1CC1(C#N)C2=CC3=C(C=C2)OC(O3)(F)F

Origin of Product

United States

Preparation Methods

Key Intermediate Synthesis

A representative synthetic method, as described in patent CN105153105A, involves the preparation of 1-(2,2-difluoro-benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid as a key intermediate, which can be further functionalized to the carbonitrile compound. The method includes the following steps:

Step Description Reagents/Conditions Outcome
A Demethylation of precursor compound (4) with boron tribromide Boron tribromide, -20 to 15 °C, solvents like methylene chloride or tetrahydrofuran Formation of compound (3) with free hydroxyl groups
B Ring closure reaction with difluorodibromomethane Difluorodibromomethane, phase-transfer catalyst (e.g., tetrabutylammonium bromide), 80-120 °C Formation of difluorobenzodioxole ring (compound (2))
C Hydrolysis of compound (2) Hydrolysis conditions (aqueous base or acid) Formation of cyclopropanecarboxylic acid (compound (1))

This sequence avoids the use of expensive or hazardous reagents such as palladium catalysts or sodium cyanide, enhancing safety and cost-effectiveness for industrial scale-up.

Cyclopropane Ring Deuteration

The incorporation of four deuterium atoms (d4) at the cyclopropane ring positions 2,2,3,3 is achieved by employing deuterated reagents or deuterium exchange protocols during the cyclopropanation step or subsequent functional group transformations. Although specific detailed protocols for the d4-labeled carbonitrile variant are scarce in open literature, standard approaches include:

  • Using deuterated diazo compounds or deuterated cyclopropanating agents
  • Performing hydrogen-deuterium exchange on cyclopropane intermediates under basic or catalytic conditions
  • Employing deuterated solvents or reagents during nitrile introduction to prevent isotopic dilution

Summary of Reaction Conditions and Yields

Step Reagents Conditions Yield (%) Notes
Demethylation (Step A) Boron tribromide -20 to 15 °C, CH2Cl2 or THF High Controlled temperature critical for selectivity
Ring closure (Step B) Difluorodibromomethane, tetrabutylammonium bromide 80-120 °C Moderate to high Phase-transfer catalyst essential
Hydrolysis (Step C) Aqueous base or acid Ambient to reflux High Clean conversion to acid
Cyclopropane d4 labeling Deuterated reagents Variable Moderate Requires specialized isotopic reagents
Carbonitrile introduction Cyanide source or alternative Mild to moderate heat Moderate Safety considerations prioritized

Research Findings and Industrial Relevance

  • The synthetic method outlined in CN105153105A emphasizes cost reduction, safety, and scalability by avoiding expensive catalysts and hazardous reagents while maintaining good overall yields.
  • The use of phase-transfer catalysis for the ring closure step enhances reaction efficiency and selectivity.
  • Deuterium labeling on the cyclopropane ring is critical for applications in mechanistic studies or as isotopic tracers in pharmaceutical research; thus, methods ensuring high isotopic purity are necessary.
  • The compound’s intermediates and final product exhibit good solubility in common organic solvents such as chloroform, dichloromethane, and methanol, facilitating purification and handling.

Chemical Reactions Analysis

Nitrile Functionalization

The carbonitrile group undergoes selective transformations:

  • Hydrolysis : Under acidic or basic conditions, the nitrile converts to a carboxylic acid. For example, refluxing with NaOH/H₂O₂ yields 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, a key intermediate in lumacaftor synthesis .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, though this pathway is less common in reported literature .

Ring-Opening Reactions

The difluorobenzodioxole ring participates in nucleophilic aromatic substitution (NAS) under harsh conditions:

  • Fluorine displacement : At 90–120°C in polar aprotic solvents (e.g., DMSO), the fluorine atoms may be replaced by nucleophiles like alkoxides or amines, though this is sterically hindered by the cyclopropane .

Stability and Side Reactions

  • Thermal stability : The compound decomposes above 250°C, releasing hydrogen cyanide (HCN) and fluorine-containing byproducts .

  • Photodegradation : UV exposure induces ring-opening of the benzodioxole moiety, forming quinone derivatives .

Key Research Findings

  • Catalytic efficiency : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction yields in cyclopropanation steps by 15–20% .

  • Safety protocols : Avoidance of sodium cyanide and palladium catalysts in synthesis reduces hazardous waste .

  • Isotopic purity : Deuterated versions achieve >98% isotopic enrichment, confirmed via LC-MS .

Scientific Research Applications

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and clinical distinctions between 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile and related compounds:

Table 1: Key Properties of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight Therapeutic Role Clinical Status Key Features
Lumacaftor (VX-809) C₂₄H₁₈F₂N₂O₅ 452.41 CFTR Corrector Phase 2 (with VX-770) First-in-class corrector; limited efficacy as monotherapy
Tezacaftor (VX-661) C₂₆H₂₇F₃N₂O₆ 520.50 CFTR Corrector FDA/EMA Approved (2018) Improved folding kinetics; used with ivacaftor
ABBV/GLPG-2222 C₂₇H₂₂F₂N₂O₆ 508.47 CFTR Corrector Preclinical/Clinical Potent activity in restoring ΔF508-CFTR function
ML323 C₂₃H₂₄N₆ 408.48 DUB Inhibitor Research Use Structurally similar core but divergent function; targets deubiquitinases
1-(2,2-Difluoro...d4-carbonitrile (Deuterated) C₁₂H₅D₄F₂NO₂ ~257.23* Research (Isotopic) Experimental Deuterated analog for metabolic studies; unconfirmed clinical utility

*Estimated based on non-deuterated parent (C₁₂H₉F₂NO₂, MW 253.23) .

Structural and Functional Analysis

Lumacaftor (VX-809) : Shares the 2,2-difluorobenzodioxole-cyclopropane scaffold but incorporates a benzoic acid substituent. It corrects ΔF508-CFTR folding but requires co-administration with potentiators (e.g., ivacaftor) for clinical efficacy . Phase 2 trials demonstrated partial restoration of chloride conductance, necessitating combination therapies .

Tezacaftor (VX-661) : Differs via an indole-carboxamide side chain, enhancing plasma membrane trafficking of ΔF508-CFTR. It exhibits superior pharmacokinetics and is FDA-approved in combination with ivacaftor .

ABBV/GLPG-2222 : Features a chromenyl-benzoic acid extension, contributing to enhanced potency (EC₅₀ = 3 nM in CFTR correction) compared to lumacaftor (EC₅₀ = 100 nM) .

ML323: While structurally analogous, it lacks the carboxylic acid/carbonitrile group and functions as a DUB inhibitor, illustrating how minor structural changes alter biological targets .

Deuterated Carbonitrile : The deuterium substitution may reduce hepatic clearance via the isotope effect, though its impact on CFTR correction remains unstudied .

Clinical and Preclinical Findings

  • Lumacaftor : In combination with ivacaftor, it improved lung function by 2.6–4.0% in FEV₁ but faced limitations due to drug-drug interactions and variable patient responses .
  • Tezacaftor : Demonstrated a 4.0% FEV₁ improvement in Phase 3 trials, with fewer adverse events than lumacaftor .
  • ABBV/GLPG-2222 : Preclinical data showed 50% restoration of CFTR function in human bronchial epithelial cells, outperforming lumacaftor .

Q & A

Q. What synthetic strategies are recommended for constructing the cyclopropane ring with deuterium substitution in this compound?

The cyclopropane ring can be synthesized via cyclopropanation reactions using diazo compounds and transition metal catalysts (e.g., rhodium or copper). Deuterium substitution at positions 2,2,3,3 is typically achieved by using deuterated reagents (e.g., D₂O or deuterated solvents) during the cyclopropanation step. For example, cyclopropanation of a vinyl precursor with deuterated ethyl diazoacetate under catalytic conditions can introduce the d4-label while maintaining stereochemical control .

Q. Which spectroscopic techniques are critical for characterizing the fluorinated benzodioxole and deuterated cyclopropane moieties?

  • 19F NMR : Essential for confirming the presence and electronic environment of the 2,2-difluoro group on the benzodioxole ring (e.g., δ −115.85 ppm in CDCl₃) .
  • Deuterium NMR (²H NMR) : Used to verify deuterium incorporation in the cyclopropane ring.
  • X-ray crystallography : Resolves bond angles and distances in the cyclopropane ring and benzodioxole system (e.g., C–C bond lengths ~1.51–1.55 Å) .

Q. What is the rationale for incorporating a deuterated cyclopropane in this structure?

Deuterium labeling is used to study kinetic isotope effects (KIEs) in metabolic pathways or reaction mechanisms. The d4-cyclopropane enhances stability against enzymatic degradation in biological studies, making it valuable for tracing metabolic fate in vitro or in vivo .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular geometries for analogs of this compound?

X-ray crystallography provides definitive evidence for bond lengths, angles, and intermolecular interactions. For example, a related crystal structure (CCDC 1267/4290) shows that steric hindrance from the benzodioxole group distorts the cyclopropane ring, affecting reactivity. Such data can validate computational models (e.g., DFT) predicting torsional strain or regioselectivity in substitution reactions .

Q. What methodological approaches address discrepancies in fluorination efficiency during benzodioxole synthesis?

Fluorination efficiency depends on the electrophilic fluorinating agent (e.g., Selectfluor vs. DAST) and solvent polarity. For the 2,2-difluoro-1,3-benzodioxole moiety, optimizing reaction temperature (58–62°C) and using anhydrous conditions (e.g., THF) improves yields. Conflicting reports on fluorination rates can be resolved by comparing 19F NMR spectra of intermediates .

Q. How does the deuterated cyclopropane influence the compound’s reactivity in cross-coupling reactions?

Deuterium substitution reduces reaction rates in Pd-catalyzed cross-coupling due to primary KIEs (e.g., slower oxidative addition in Suzuki-Miyaura reactions). Kinetic studies using GC-MS or isotopic labeling (e.g., ¹³C/²H dual labeling) can quantify these effects. For example, deuterated cyclopropanes exhibit up to 30% slower reaction rates compared to non-deuterated analogs .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound against neurological targets?

  • Receptor binding assays : Screen for affinity to GABAₐ or serotonin receptors, given structural similarities to benzodiazepine derivatives .
  • CYP450 inhibition studies : Assess metabolic stability using deuterated analogs to differentiate isotope effects from structural modifications .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the thermal stability of fluorinated benzodioxole derivatives?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can clarify decomposition thresholds. For instance, a compound with mp 58–62°C may degrade at higher temperatures in polar solvents, while crystallographic data may suggest stronger intermolecular forces (e.g., π-π stacking) that enhance stability.

Methodological Tables

Q. Table 1. Comparative Synthetic Routes for Key Intermediates

StepReagents/ConditionsYield (%)Reference
CyclopropanationRh₂(OAc)₄, D₂O, CH₂Cl₂, 25°C72
FluorinationSelectfluor, THF, 60°C85
Cyanide IntroductionKCN, DMF, 80°C68

Q. Table 2. Key Spectroscopic Data

TechniqueObservationSignificanceReference
19F NMRδ −115.85 ppm (CDCl₃)Confirms difluoro substitution
X-rayC–C bond length: 1.53 ÅValidates cyclopropane strain
GC-MSm/z 364 (M⁺)Verifies molecular ion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.